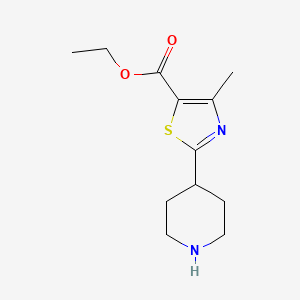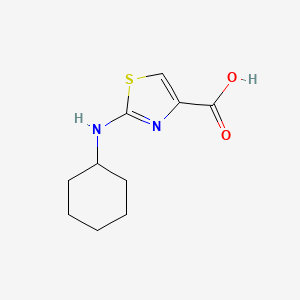
2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid
Overview
Description
The compound “2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid” is an organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a cyclohexylamino group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3-thiazole ring, a cyclohexylamino group, and a carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The thiazole ring might participate in reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, compounds with a carboxylic acid group tend to form hydrogen bonds and may be somewhat polar . The presence of a cyclohexyl group could impart some degree of hydrophobicity .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole and its derivatives are critical scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These activities include antimicrobial, antitumor, antidiabetic, and anti-inflammatory effects, underscoring the versatility of thiazole compounds in drug discovery and development. The ability to modify the thiazole core structure allows for the design of compounds with targeted pharmacological profiles, making them valuable tools in the synthesis of new therapeutic agents (Sharma et al., 2019).
Thiazole Derivatives as Antimicrobial and Antitumor Agents
Research on thiazole derivatives has identified these compounds as promising antimicrobial and antitumor agents. Their efficacy in these areas is attributed to the thiazole moiety's interaction with various biological targets, highlighting the potential of thiazole-based compounds in addressing infectious diseases and cancer. The exploration of thiazole chemistry continues to yield novel compounds with significant therapeutic potential, further emphasizing the importance of this heterocyclic scaffold in pharmaceutical research (Singh et al., 2022).
Thiazole Derivatives in Drug Design
The design and synthesis of thiazole derivatives are driven by their pharmacological relevance. These compounds serve as key intermediates in the development of drugs with improved bioactivity, selectivity, and physicochemical properties. The structural diversity of thiazole derivatives enables the discovery of new drugs with minimal side effects, showcasing the role of thiazole in modern drug design and development (Leoni et al., 2014).
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties . Further studies could also explore its potential applications in various fields, such as medicinal chemistry or materials science.
Mechanism of Action
Target of Action
A structurally similar compound, 2-(cyclohexylamino)benzoic acid, has been reported to interact with the serine/threonine-protein kinase chk1 in humans .
Mode of Action
It is plausible that it may interact with its targets in a manner similar to other cyclohexylamine compounds, potentially inhibiting the function of the target protein .
Biochemical Pathways
Cyclohexylamine compounds are known to interact with various biochemical pathways, potentially affecting the function of key enzymes and proteins .
Result of Action
It is plausible that it may exert its effects by inhibiting the function of its target proteins, potentially leading to alterations in cellular signaling and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2-(Cyclohexylamino)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to the active sites of certain enzymes, thereby inhibiting substrate binding and enzymatic activity . This interaction is crucial in understanding its potential as an enzyme inhibitor in biochemical assays.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it has been found to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to inhibit or activate enzymes makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies are crucial for understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the levels of specific metabolites, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The study of its transport mechanisms provides insights into its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes and its potential as a therapeutic agent.
properties
IUPAC Name |
2-(cyclohexylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVQBIKCTPSBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
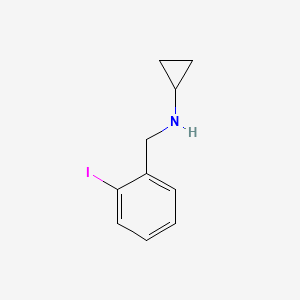

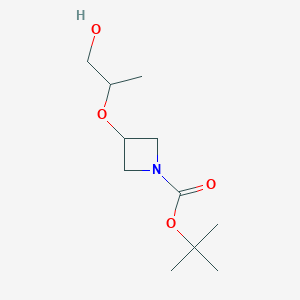
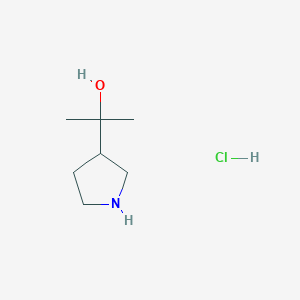
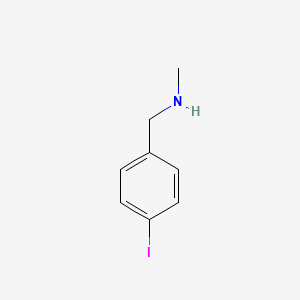
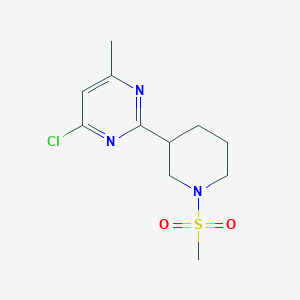


![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
